molecular formula C16H16ClF3N4 B10824752 Enpatoran hydrochloride

Enpatoran hydrochloride

Cat. No.: B10824752
M. Wt: 356.77 g/mol
InChI Key: OHYZGHQWGHDMRP-ZVWHLABXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Enpatoran hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt . Industrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Enpatoran hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Enpatoran hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Enpatoran hydrochloride functions by inhibiting toll-like receptors 7 and 8, which are involved in the activation of immune responses. By blocking these receptors, this compound prevents the activation of immune cells and the subsequent release of pro-inflammatory cytokines. This mechanism is particularly relevant in autoimmune diseases and viral infections, where excessive immune activation can lead to tissue damage .

Comparison with Similar Compounds

Enpatoran hydrochloride is unique in its dual inhibition of toll-like receptors 7 and 8. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions .

Biological Activity

Enpatoran hydrochloride, a selective inhibitor of Toll-like receptors 7 and 8 (TLR7/8), has garnered attention for its potential therapeutic applications in various autoimmune conditions and infectious diseases, particularly COVID-19. This article provides a comprehensive overview of the biological activity of Enpatoran, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on recent research findings.

Enpatoran functions primarily as an antagonist to TLR7 and TLR8, which are critical components in the innate immune response. By inhibiting these receptors, Enpatoran interferes with the activation of pro-inflammatory pathways that are often dysregulated in autoimmune diseases and viral infections.

  • Inhibition Potency : Enpatoran exhibits potent inhibition of TLR7 and TLR8 with IC50 values of 11.1 nM and 24.1 nM, respectively, in HEK293 cells . This selectivity allows it to effectively modulate immune responses without affecting other TLRs such as TLR3, TLR4, or TLR9.

Pharmacokinetics

Enpatoran demonstrates favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability has been observed across various animal models (mouse: 100%, rat: 87%, dog: 84%) following oral administration .
  • Half-Life : The compound has moderate half-lives in different species (mouse: 1.4 hours, rat: 5.0 hours, dog: 13 hours), indicating a rapid clearance rate but consistent exposure post-administration .
  • Dosing Regimen : In clinical studies, doses have ranged from 25 mg to 150 mg administered twice daily .

COVID-19 Pneumonia

A phase II clinical trial assessed the safety and efficacy of Enpatoran in hospitalized patients with COVID-19 pneumonia. Key findings include:

  • Study Design : Patients were randomized to receive either Enpatoran (50 mg or 100 mg) or placebo for 14 days alongside standard care .
  • Results :
    • The primary efficacy endpoint regarding time to recovery was not met; however, secondary endpoints suggested potential benefits in reducing clinical deterioration rates .
    • Treatment-emergent adverse events (TEAEs) were comparable across groups, with serious TEAEs being lower in the Enpatoran groups compared to placebo .

Systemic Lupus Erythematosus (SLE)

Enpatoran is also being evaluated for its effects on SLE:

  • Phase Ib Study : This study focused on patients with active SLE and cutaneous lupus erythematosus (CLE). Results indicated a favorable safety profile with no serious adverse events reported .
  • Efficacy Indicators : Notable reductions in SLE Disease Activity Index (SLEDAI) scores were observed, particularly at higher doses (100 mg BID), suggesting a pharmacological effect on disease activity markers .

Case Studies

  • Autoimmunity and Inflammation :
    • In preclinical models, Enpatoran significantly reduced levels of pro-inflammatory cytokines such as IL-6 and IFN-α when administered prior to challenges with TLR agonists . This supports its potential utility in treating autoimmune conditions characterized by hyperinflammation.
  • Long-term Safety :
    • A follow-up study indicated that Enpatoran remained well tolerated over extended treatment periods (up to 24 weeks), reinforcing its safety profile for chronic conditions like SLE .

Summary Table of Key Findings

ParameterCOVID-19 StudySLE Study
Doses Tested 50 mg, 100 mg25 mg, 50 mg, 100 mg, 150 mg
Primary Endpoint Time to recoverySafety and tolerability
Adverse Events Comparable across groupsNo serious TEAEs reported
Clinical Efficacy Secondary benefits notedSignificant reduction in SLEDAI scores
Bioavailability HighHigh

Properties

IUPAC Name

5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZGHQWGHDMRP-ZVWHLABXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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